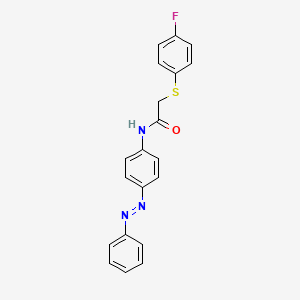
4-Hexylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylbenzenethiol is an organic compound with the molecular formula C12H18S. It is a derivative of benzenethiol, where a hexyl group is attached to the benzene ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexylbenzenethiol can be synthesized through various methods. One common approach involves the alkylation of benzenethiol with hexyl halides under basic conditions. The reaction typically proceeds as follows:
- Alkylation Reaction:
Reagents: Benzenethiol, hexyl bromide (or hexyl chloride), and a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like ethanol or acetone, under reflux conditions.
Equation: C6H5SH+C6H13Br→C6H5SC6H13+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of hexylbenzenesulfonic acid or hexylbenzenedisulfide.
Reduction: Formation of hexylbenzene.
Substitution: Formation of halogenated derivatives like 4-hexylbenzenebromide.
Scientific Research Applications
4-Hexylbenzenethiol finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 4-hexylbenzenethiol is primarily attributed to its thiol group, which can form strong bonds with metal ions and other electrophiles. This interaction can modulate the activity of enzymes and proteins, influencing various biochemical pathways. The compound’s hydrophobic hexyl chain also plays a role in its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Benzenethiol: Lacks the hexyl group, making it less hydrophobic.
4-Methylbenzenethiol: Contains a methyl group instead of a hexyl group, resulting in different physical and chemical properties.
4-Ethylbenzenethiol: Contains an ethyl group, offering a balance between hydrophobicity and reactivity.
Uniqueness: 4-Hexylbenzenethiol’s unique combination of a thiol group and a long hydrophobic chain makes it particularly useful in applications requiring both reactivity and hydrophobic interactions. This distinguishes it from shorter-chain analogs like 4-methylbenzenethiol and 4-ethylbenzenethiol, which may not exhibit the same level of hydrophobicity and membrane interaction.
Properties
CAS No. |
4619-85-6 |
|---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
4-hexylbenzenethiol |
InChI |
InChI=1S/C12H18S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 |
InChI Key |
GDKQNVYPGBJRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
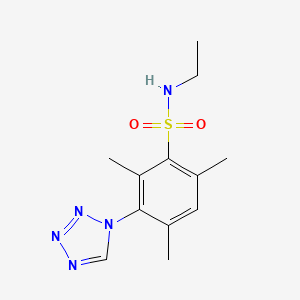
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)
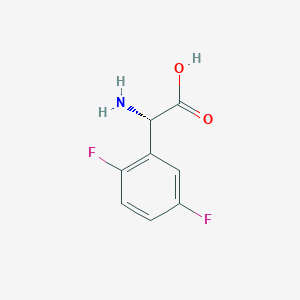

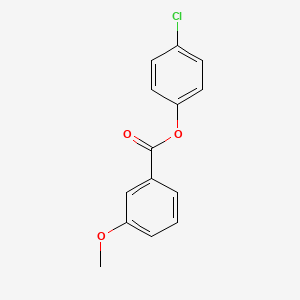

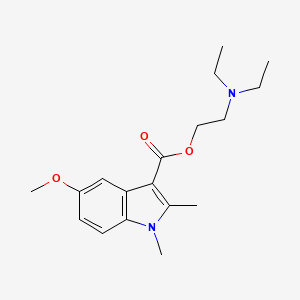
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
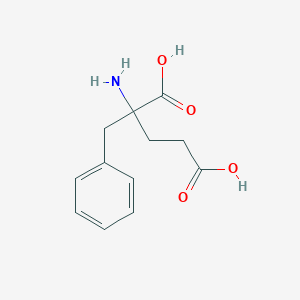

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
